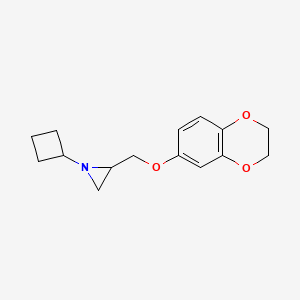

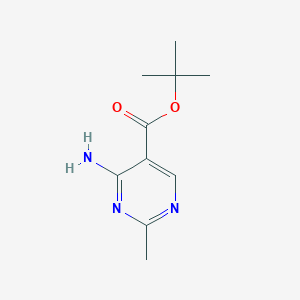

N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a derivative of furan-2-carboxamide, which is a core structure in various pharmacologically active compounds. The presence of the morpholino group and the thiazole ring suggests that this compound could exhibit interesting biological activities. Although the exact compound is not described in the provided papers, similar structures have been synthesized and studied for their potential as enzyme inhibitors and for their physical and chemical properties.

Synthesis Analysis

The synthesis of related furan-2-carboxamide derivatives has been reported using a reaction between isatoic anhydride, 2-furoic hydrazide, and substituted salicylaldehydes. This reaction was performed in an ethanol: water solvent system with p-TSA as a catalyst under ultrasound irradiation at room temperature, which is an energy-efficient and environmentally friendly method. The use of ultrasound likely enhances the reaction rate and yield of the desired products .

Molecular Structure Analysis

For a closely related compound, the structure was confirmed using various spectral techniques, including IR, 1H NMR, 13C NMR, and LCMS. These techniques are crucial for verifying the identity and purity of synthesized compounds. In another study, the molecular structure of a furan-2-ylmethyl derivative was determined using X-ray diffraction and further supported by DFT calculations, which can predict the most stable conformation of the molecule .

Chemical Reactions Analysis

The synthesized furan-2-carboxamide derivatives were found to be potent inhibitors of the tyrosinase enzyme, which is involved in melanin synthesis. The inhibition mechanism was studied using Lineweaver-Burk plots, revealing non-competitive inhibition, suggesting that these compounds bind to the enzyme in a way that does not directly compete with the natural substrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their vibrational properties, which were studied using FT-IR spectroscopy. Additionally, the crystal structure provides insight into the intermolecular interactions and contacts within the crystal lattice, which can affect the compound's solubility and stability . The DPPH free radical scavenging ability of the compounds indicates their potential antioxidant properties, which could be relevant for various therapeutic applications .

Applications De Recherche Scientifique

Antimicrobial Activities

Several studies have synthesized derivatives of N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide to evaluate their antimicrobial properties. For instance, Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, which displayed activity against tested microorganisms. Similarly, Çakmak et al. (2022) investigated a thiazole-based heterocyclic amide for its antimicrobial activity, showing promising results against both Gram-negative and Gram-positive bacteria as well as fungi, suggesting potential pharmacological applications Çakmak et al., 2022 Başoğlu et al., 2013.

Corrosion Inhibition

Research has also extended into the application of N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide derivatives as corrosion inhibitors. Nnaji et al. (2017) studied morpholine and piperazine-based carboxamide derivatives, demonstrating their efficacy as corrosion inhibitors for mild steel in HCl medium. These findings suggest that such compounds can form protective films on metal surfaces, highlighting their potential in industrial applications Nnaji et al., 2017.

Anti-Inflammatory and Antitumor Properties

The derivatives of N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide have been investigated for their potential anti-inflammatory and antitumor activities. Horishny et al. (2020) prepared N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides and conducted anticancer activity screening, indicating that these compounds are promising for the search for new anticancer agents Horishny et al., 2020.

Tyrosinase Inhibition

Dige et al. (2019) synthesized new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives and screened them against the tyrosinase enzyme, finding potent inhibitors that could have applications in treating hyperpigmentation disorders. The study highlights the potential use of these compounds in cosmetic and dermatological products Dige et al., 2019.

Mécanisme D'action

Propriétés

IUPAC Name |

N-[4-(2-morpholin-4-yl-2-oxoethyl)-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c18-12(17-3-6-20-7-4-17)8-10-9-22-14(15-10)16-13(19)11-2-1-5-21-11/h1-2,5,9H,3-4,6-8H2,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZVGEMBWKIMOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-morpholino-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclohexyl)-2-(5-oxo-2,2a,3,4-tetrahydrobenzo[cd]indol-1-yl)acetamide](/img/structure/B3018775.png)

![(Z)-2-((5-methylfuran-2-yl)methylene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B3018776.png)

![5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3018779.png)

![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/no-structure.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(4-fluorophenyl)acetate](/img/structure/B3018791.png)

![N-[(5-Ethyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]prop-2-enamide](/img/structure/B3018792.png)

![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018793.png)